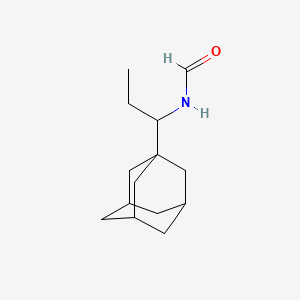
Formamide, N-(1-adamantyl-1-propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-Adamantyl)propyl]formamide is an organic compound characterized by the presence of an adamantane moiety attached to a propyl chain, which is further linked to a formamide group. This compound is notable for its unique structural features, which confer distinct chemical and physical properties. The adamantane core is a rigid, diamond-like structure that imparts stability and resistance to degradation, making it a valuable component in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-adamantyl)propyl]formamide typically involves the reaction of 1-bromoadamantane with formamide in the presence of sulfuric acid. This reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the formamide group. The reaction is carried out at elevated temperatures, usually around 85°C, to facilitate the substitution process .
Industrial Production Methods: On an industrial scale, the production of N-[1-(1-adamantyl)propyl]formamide follows a similar synthetic route but is optimized for higher yields and efficiency. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent product quality. The reaction mixture is typically subjected to purification steps, such as recrystallization or distillation, to isolate the desired compound in high purity .
化学反応の分析
Types of Reactions: N-[1-(1-adamantyl)propyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the formamide group to an amine, yielding N-[1-(1-adamantyl)propyl]amine.
Substitution: The adamantane moiety can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of adamantane carboxylic acid or adamantane ketone.
Reduction: Production of N-[1-(1-adamantyl)propyl]amine.
Substitution: Generation of halogenated adamantane derivatives.
科学的研究の応用
N-[1-(1-adamantyl)propyl]formamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.
Medicine: Explored for its use in drug development, particularly in designing antiviral agents and treatments for neurodegenerative diseases.
作用機序
The mechanism of action of N-[1-(1-adamantyl)propyl]formamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to disrupt the function of viral proteins, making it effective as an antiviral agent. Additionally, the formamide group can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound’s rigid structure allows it to fit into specific binding sites, enhancing its efficacy .
類似化合物との比較
- N-(1-Adamantyl)formamide
- N-(1-Adamantyl)acetamide
- 1-Adamantylamine
Comparison: N-[1-(1-adamantyl)propyl]formamide is unique due to the presence of the propyl chain, which imparts additional flexibility and reactivity compared to other adamantane derivatives. This structural feature allows for a broader range of chemical modifications and applications. In contrast, compounds like N-(1-adamantyl)formamide and N-(1-adamantyl)acetamide lack this flexibility, limiting their utility in certain contexts .
特性
CAS番号 |
101468-18-2 |
|---|---|
分子式 |
C14H23NO |
分子量 |
221.34 g/mol |
IUPAC名 |
N-[1-(1-adamantyl)propyl]formamide |
InChI |
InChI=1S/C14H23NO/c1-2-13(15-9-16)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-13H,2-8H2,1H3,(H,15,16) |
InChIキー |
HXMLRRPELUNZKX-UHFFFAOYSA-N |
正規SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


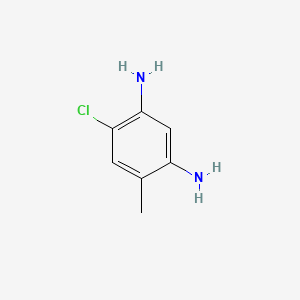
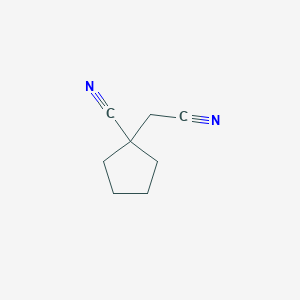
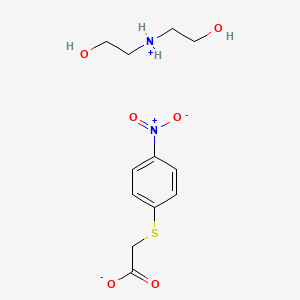
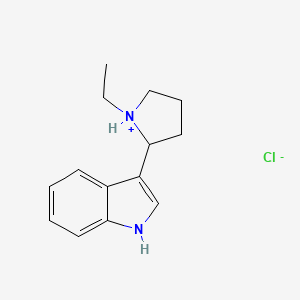
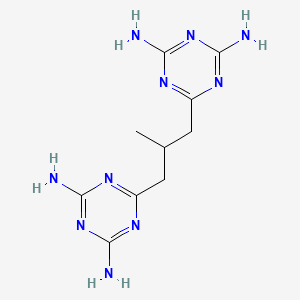
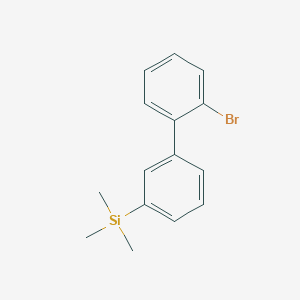
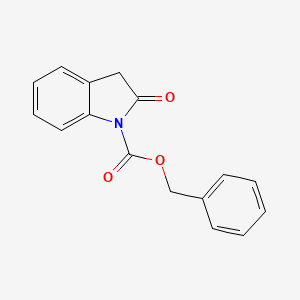
![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate](/img/structure/B13736663.png)
![2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B13736664.png)

![6b,8a-Dihydrocyclobut[a]acenaphthylene](/img/structure/B13736669.png)
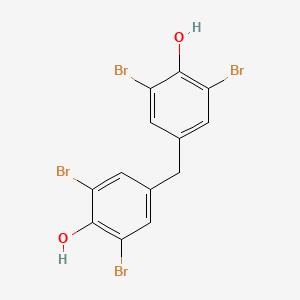
![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)

